N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-6-(三氟甲基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains an oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and oxadiazole rings would contribute to the aromaticity of the molecule, while the trifluoromethyl group would add significant electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学研究应用
酶活性和抑制
烟酰胺 N-甲基转移酶 (NNMT) 是一种催化烟酰胺、吡啶和结构相关化合物 N-甲基化的酶。NNMT 在烟酰胺和相关化合物的代谢中起着至关重要的作用,因为它影响药物的药代动力学,并且与各种疾病有关 (Rini 等人,1990 年; Babault 等人,2018 年)。研究导致发现了 NNMT 的双底物抑制剂,为开发针对与 NNMT 过表达相关的疾病的治疗剂奠定了基础。
抗菌活性
源自烟酰胺的化合物(包括与 N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-6-(三氟甲基)烟酰胺在结构上相关的化合物)已显示出潜在的抗菌特性。例如,已经合成并证明了烟酸的特定衍生物在体外具有抗菌活性,这突出了这些化合物在开发新的抗菌剂中的潜力 (Patel 和 Shaikh,2010 年)。
缓蚀
已经探索了烟酰胺衍生物的缓蚀性能,特别是在酸性条件下对低碳钢的缓蚀性能。对这些化合物的研究揭示了它们作为有效缓蚀剂的潜力,这在工业过程中可能具有重要的应用 (Chakravarthy 等人,2014 年)。
癌症研究
NNMT 的过表达与各种癌症有关,使其成为癌症研究的目标。例如,研究 NNMT 在皮肤恶性黑色素瘤中的作用表明,NNMT 可以作为黑色素瘤的分子生物标记,可能有助于诊断和预测这种类型的癌症 (Ganzetti 等人,2018 年)。
作用机制
未来方向
属性
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)17-8-7-15(12-26-17)20(30)27-16-6-2-1-4-13(16)10-18-28-19(29-31-18)14-5-3-9-25-11-14/h1-9,11-12H,10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJPNWZTEBJPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。